molecular formula C20H18N4O4 B4093385 N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

Cat. No.: B4093385
M. Wt: 378.4 g/mol
InChI Key: IKVYNDXPUHEWAO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitro group, and a pyridinylmethylamino group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-28-17-7-4-15(5-8-17)23-20(25)18-11-16(24(26)27)6-9-19(18)22-13-14-3-2-10-21-12-14/h2-12,22H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVYNDXPUHEWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The nitrobenzene derivative undergoes reduction to form an amino group, which is then reacted with pyridine-3-carboxaldehyde to introduce the pyridinylmethylamino group.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 4-methoxybenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group, which can further participate in condensation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
  • N-(4-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
  • N-(4-fluorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

Uniqueness

N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Reactant of Route 2
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N-(4-methoxyphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide

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